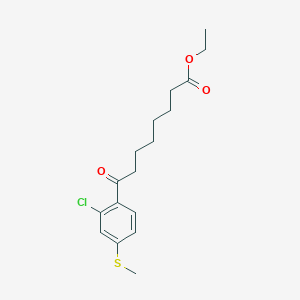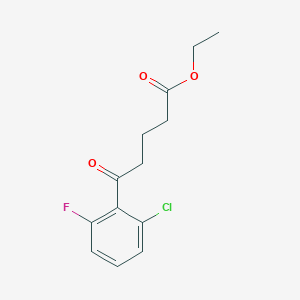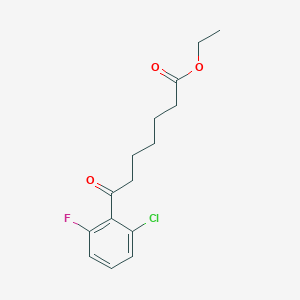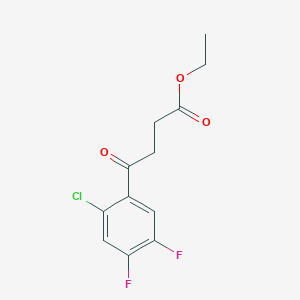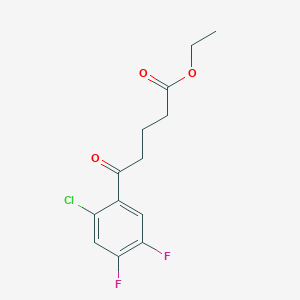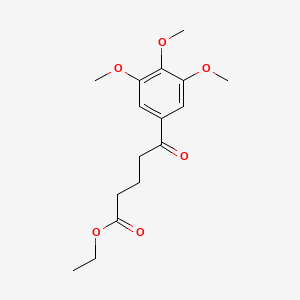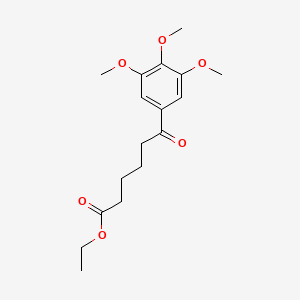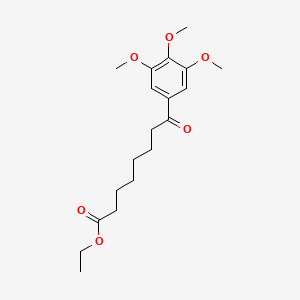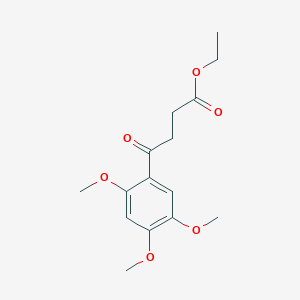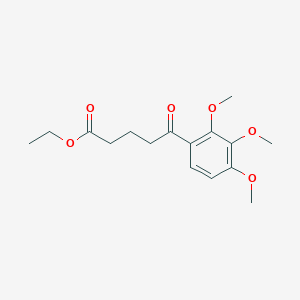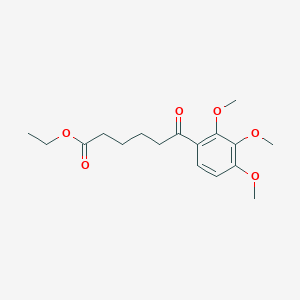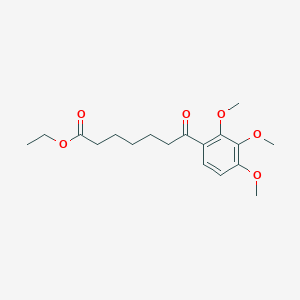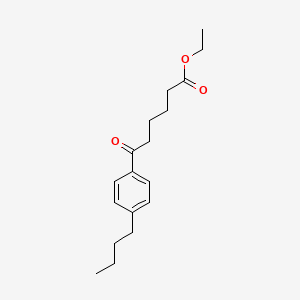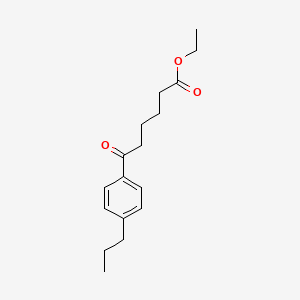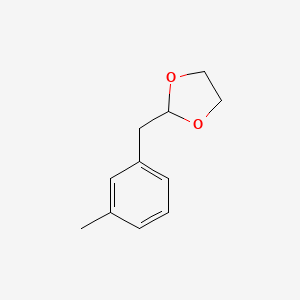
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene” is a complex organic compound. It’s related to the compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” which is used as a reactant in various chemical reactions . It’s also related to the compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” which has a molecular formula of C18H20O3 .
Synthesis Analysis
The synthesis of such compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The process can be catalyzed by a Brönsted or a Lewis acid .
Molecular Structure Analysis
The molecular structure of related compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” consists of a dioxolane ring attached to a phenyl group . The molecules of this compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .
Chemical Reactions Analysis
Compounds with a dioxolane ring are known to participate in various chemical reactions. For instance, they can be used as a reagent in Wittig olefinations with the introduction of a 1,3-dioxolane moiety . They can also be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” include a melting point of 193-195 °C, solubility in water at 20°C, and sensitivity to hygroscopic conditions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, a derivative, was achieved and its compounds were evaluated for inhibitory activity against the fungus Candida albicans. Some compounds exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus, although they were inactive against Escherichia coli and Pseudomonas aeruginosa (Ramadan, Rasheed, & El Ashry, 2019).
Lipid-Reducing Activities
Research on marine sponge derivatives, including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one and its structurally related compounds, found lipid-reducing activity in a zebrafish Nile red fat metabolism assay. These findings suggest potential applications in treating lipid metabolic disorders and obesity (Costa, Coello, Urbatzka, Pérez, & Thorsteinsdóttir, 2019).
Antiradical Activity
1,3-Dioxolane derivatives have shown antiradical activity, particularly in the context of fuel. They can undergo one-electron oxidation with the formation of stable radical cations, which has implications for understanding the antiknock effect of structural analogs of 1,3-dioxolanes (Vol’eva, Belostotskaya, Komissarova, Malkova, Pokholok, & Davydov, 2013).
Polymerization and Material Properties
The structural features of 1,3-dioxolane derivatives influence their polymerization behavior and the properties of the resulting polymers. For instance, the study on perfluoro-2-methylene-1,3-dioxolane demonstrated its polymerization capabilities and the production of a material that was resistant to various chemical solvents, showcasing its potential in creating durable materials (Okamoto, Mikeš, Yang, & Koike, 2007).
Crystal Structure Formation
The structure of ligands, including those containing 1,3-dioxolane units, can significantly influence the formation of crystal structures in metal complexes. This has implications for material science and the development of new materials with specific structural properties (Arhangelskis, Van Meervelt, & Dobrzańska, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGINAYEIKNFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645881 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene | |
CAS RN |
898759-51-8 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

